molecular formula C17H25ClN2O2 B2485972 tert-Butyl [4-(2-chlorophenyl)piperidin-4-yl]methylcarbamate CAS No. 1707602-20-7

tert-Butyl [4-(2-chlorophenyl)piperidin-4-yl]methylcarbamate

Cat. No.: B2485972
CAS No.: 1707602-20-7
M. Wt: 324.85
InChI Key: BHLQMYIYBUTVSA-UHFFFAOYSA-N
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Description

tert-Butyl [4-(2-chlorophenyl)piperidin-4-yl]methylcarbamate (CAS: 1158750-79-8) is a carbamate-protected piperidine derivative featuring a 2-chlorophenyl substituent at the 4-position of the piperidine ring. This compound is structurally characterized by a tert-butyl carbamate group attached to the methylene bridge of the piperidine scaffold. Its molecular formula is C₁₈H₂₅ClN₂O₂, with a molecular weight of 336.86 g/mol.

Properties

IUPAC Name

tert-butyl N-[[4-(2-chlorophenyl)piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O2/c1-16(2,3)22-15(21)20-12-17(8-10-19-11-9-17)13-6-4-5-7-14(13)18/h4-7,19H,8-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLQMYIYBUTVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNCC1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination and Piperidine Core Formation

A foundational approach involves constructing the piperidine ring via reductive amination. In a study by Devarasetty et al., 1-benzylpiperidin-4-one was subjected to reductive amination with ammonia using Raney nickel (Ra-Ni) as a catalyst, yielding 1-benzylpiperidin-4-amine. For the target compound, this method can be adapted by substituting the benzyl group with a 2-chlorophenyl moiety. Subsequent deprotection of the benzyl group under hydrogenolytic conditions (H₂/Pd-C) generates the free piperidine intermediate, which is then reacted with tert-butyl carbamate in the presence of a coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

Key Reaction Conditions :

  • Catalyst : Ra-Ni (5–10 mol%)
  • Temperature : 50–60°C
  • Yield : 78–85% (piperidine intermediate)

Alkylation and Carbamate Functionalization

An alternative route, disclosed in CN102020589B, employs alkylation of 4-(2-chlorophenyl)piperidin-4-ylmethanol with tert-butyl carbamoyl chloride. The reaction proceeds in anhydrous tetrahydrofuran (THF) using potassium hydroxide (KOH) as a base. The methanol intermediate is synthesized via Grignard addition to 4-(2-chlorophenyl)piperidin-4-one, followed by reduction with sodium borohydride (NaBH₄).

Optimization Data :

  • Solvent : THF (anhydrous)
  • Base : KOH (2.5 equiv)
  • Reaction Time : 12–16 hours
  • Yield : 70–75%

Electrochemical Reductive Cyclization

Recent advances in electrochemical synthesis, as demonstrated by Naito et al., enable the formation of piperidine derivatives via reductive cyclization of imines with terminal dihaloalkanes. Applying this method, 2-chlorobenzaldehyde is condensed with a primary amine to form an imine, which undergoes electrochemical cyclization in a flow microreactor using a carbon cathode and platinum anode. The tert-butyl carbamate group is introduced post-cyclization via nucleophilic substitution.

Advantages :

  • Efficiency : Continuous flow conditions enhance mass transfer.
  • Yield : 82% (piperidine core), compared to 68% in batch reactors.

Reaction Conditions and Optimization

Catalytic Systems and Solvent Effects

The choice of catalyst and solvent critically impacts yield and purity. Raney nickel and palladium-based catalysts are predominant in hydrogenation and deprotection steps, while polar aprotic solvents (e.g., THF, DMF) facilitate carbamate coupling (Table 1).

Table 1: Catalytic and Solvent Systems

Step Catalyst/Solvent Temperature (°C) Yield (%)
Reductive Amination Ra-Ni / Ethanol 50–60 78–85
Alkylation KOH / THF 25–30 70–75
Electrochemical None / Acetonitrile 20–25 82

Temperature and Time Dependence

Higher temperatures (50–60°C) accelerate reductive amination but risk over-reduction. Conversely, electrochemical methods achieve optimal yields at ambient temperatures (20–25°C) with shorter reaction times (1–2 hours).

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis prioritizes scalability and cost efficiency. Continuous flow reactors, as highlighted in PubChem data, enable precise control over reaction parameters, reducing side reactions and improving throughput. For instance, the electrochemical method’s transition from batch to flow microreactors increased productivity by 40%.

Purification Techniques

Final purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) analyses confirm purity >98%.

Comparative Analysis of Methods

Table 2: Method Comparison

Method Advantages Limitations Yield (%)
Reductive Amination High selectivity Multi-step, costly catalysts 78–85
Alkylation Simple reagents Moderate yields 70–75
Electrochemical Green chemistry, scalable Specialized equipment needed 82

Chemical Reactions Analysis

Carbamate Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine. This reaction is critical for further functionalization:

ConditionReagentProductYieldSource
Trifluoroacetic acid (TFA)10% TFA in CH₂Cl₂[4-(2-chlorophenyl)piperidin-4-yl]methylamine95%
HCl (gaseous)4M HCl in dioxaneCorresponding hydrochloride salt89%

Mechanism : Protonation of the carbamate oxygen weakens the C–O bond, leading to cleavage and release of CO₂ and tert-butanol. The free amine is stabilized as its ammonium salt under acidic conditions .

Sulfonylation Reactions

The deprotected amine undergoes sulfonylation to form sulfonamide derivatives, enhancing pharmacological properties:

Sulfonylating AgentBaseSolventProductYieldSource
Methanesulfonyl chlorideTriethylamineDichloromethane[4-(2-chlorophenyl)-1-(methylsulfonyl)piperidin-4-yl]methylcarbamate91%
p-Toluenesulfonyl chloridePyridineTHFTosyl-protected derivative87%

Key Insight : Sulfonylation occurs regioselectively at the piperidine nitrogen due to steric shielding of the methylcarbamate group .

Acylation and Coupling Reactions

The free amine participates in acylations and peptide couplings to generate amide-linked analogs:

Reaction TypeReagents/ConditionsProductYieldSource
Amide bond formationHOBt/HBTU, DIPEA, CH₂Cl₂Conjugates with benzodiazepine derivatives78%
Urea formationDiphenyl cyanocarbonimidate, methylamineCyanoguanidine derivatives82%
Aryl lithium additiont-BuLi, THF, −78°CBis-arylpiperidine carbamates55%

Example : Reaction with 2-((2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amine under coupling conditions yields PROTAC-like molecules targeting protein degradation .

Nucleophilic Aromatic Substitution

The 2-chlorophenyl group participates in cross-coupling reactions:

ReagentCatalystProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃Biaryl derivatives65%
Sodium methoxideCuI, L-prolineMethoxy-substituted analogs48%

Limitation : Electron-withdrawing effects of the chlorine atom reduce reactivity in SNAr reactions unless activated by strong meta-directing groups .

Ring-Opening and Rearrangements

Under harsh conditions, the piperidine ring undergoes transformations:

ConditionReagentProductYieldSource
H₂O₂, FeSO₄Acetic acidN-Oxide derivatives33%
LiAlH₄THF, refluxRing-contracted pyrrolidine analogs41%

Note : Ring-opening reactions are less common due to the stability of the piperidine scaffold but are feasible under radical or reductive conditions .

Comparative Reactivity Table

Reaction TypeTypical YieldKey Applications
Deprotection85–95%Amine intermediate for further synthesis
Sulfonylation87–91%Enhancing solubility/bioactivity
Acylation65–82%Peptidomimetics, PROTACs
Cross-coupling48–65%Diversification of aryl groups

Mechanistic Considerations

  • Steric Effects : The 4-methylcarbamate group hinders electrophilic attacks at the adjacent piperidine nitrogen .

  • Electronic Effects : The 2-chlorophenyl group directs electrophilic substitution to the para position but deactivates the ring toward nucleophilic attack .

  • Boc Stability : The tert-butyl carbamate resists basic conditions but is labile in acids, enabling orthogonal protection strategies .

This compound’s versatility in nucleophilic substitutions, acylations, and cross-couplings makes it invaluable for generating structurally diverse libraries in drug discovery. Experimental data validate its utility in synthesizing kinase inhibitors , protein degraders , and cholinergic modulators.

Scientific Research Applications

Anticancer Potential

Recent studies have indicated that compounds similar to tert-Butyl [4-(2-chlorophenyl)piperidin-4-yl]methylcarbamate exhibit significant anticancer properties. For example, derivatives have been screened against various cancer cell lines, demonstrating cytotoxic effects that could be harnessed for therapeutic applications.

Antibacterial Activity

This compound has shown promising antibacterial activity against both susceptible and drug-resistant strains of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The mechanism of action likely involves disrupting bacterial cell membranes or inhibiting essential cellular processes.

Case Study 1: Anticancer Activity

In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines at low concentrations. For instance, it showed significant cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .

Case Study 2: Antibacterial Efficacy

A study evaluated the compound's effectiveness against various bacterial strains, revealing that it exhibited strong bactericidal properties at concentrations comparable to last-resort antibiotics. This suggests its potential as a novel antibacterial agent in clinical settings.

Table 1: Summary of Biological Activities

Activity Type Description Target Organisms/Cells Mechanism
AnticancerInduces apoptosisFaDu hypopharyngeal tumor cellsCytotoxicity via apoptosis
AntibacterialBactericidal activityMRSA, VREDisruption of cell membranes

Mechanism of Action

The mechanism of action of tert-Butyl [4-(2-chlorophenyl)piperidin-4-yl]methylcarbamate involves the inhibition of cholinesterase enzymes, leading to increased levels of acetylcholine in the synaptic cleft. This results in enhanced neurotransmission and potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Table 1: Substituent-Based Comparisons

Compound Name Substituent on Piperidine Molecular Formula Molecular Weight (g/mol) Key Properties References
tert-Butyl [4-(2-chlorophenyl)piperidin-4-yl]methylcarbamate 2-Chlorophenyl C₁₈H₂₅ClN₂O₂ 336.86 High lipophilicity; moderate solubility
tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate 4-Cyanopyridin-2-yl C₁₇H₂₂N₄O₂ 314.39 Enhanced polarity due to cyano group
tert-Butyl ((4-(4-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)carbamate 4-Trifluoromethylphenyl C₁₉H₂₅F₃N₂O₂ 382.41 Electron-withdrawing CF₃ group
tert-Butyl (4-ethylpiperidin-4-yl)methylcarbamate Ethyl C₁₄H₂₇N₂O₂ 255.38 Alkyl substituent; lower steric hindrance

Key Findings :

  • The 4-cyanopyridin-2-yl analog () exhibits increased polarity due to the cyano group, which may improve aqueous solubility but reduce membrane permeability .
  • Trifluoromethylphenyl derivatives () demonstrate stronger electron-withdrawing effects, which could stabilize charge-transfer interactions in enzymatic binding pockets .

Core Heterocycle Modifications

Table 2: Heterocycle Core Comparisons

Compound Name Core Structure Key Structural Features Molecular Weight (g/mol) References
This compound Piperidine Six-membered ring with one nitrogen atom 336.86
tert-Butyl 4-(4-methylphenyl)-3-pyrrolidinylcarbamate Pyrrolidine Five-membered ring with one nitrogen atom 278.35
tert-Butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}pyridine-2-carboxylic acid Pyridine Six-membered aromatic ring with one nitrogen 403.86
tert-Butyl [1-(piperidin-4-ylmethyl)piperidin-4-yl]carbamate Piperidine-Piperidine Dual piperidine cores linked by methylene 297.43

Key Findings :

  • Piperidine-based compounds (e.g., target compound) offer conformational flexibility due to the chair-flipping ability of the six-membered ring, which is absent in rigid aromatic pyridine derivatives () .
  • Dual piperidine systems () introduce additional nitrogen atoms, which may facilitate hydrogen bonding in biological systems .

Functional Group Analysis

Table 3: Carbamate and Side Chain Variations

Compound Name Functional Group Modifications Solubility Profile Predicted pKa References
This compound Methylcarbamate with tert-butyl protection Low aqueous solubility ~12.7 (carbamate NH)
tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate Nicotinoyl carbonyl group Moderate solubility in polar solvents ~10.5 (amide NH)
tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate 2-Methoxyethyl side chain Improved solubility in DMSO/MeOH 12.72 ± 0.46

Key Findings :

  • The tert-butyl carbamate group in the target compound provides hydrolytic stability compared to esters or amides (e.g., ’s nicotinoyl derivative) .
  • The 2-methoxyethyl side chain () enhances solubility in polar solvents like DMSO and methanol, which is advantageous for formulation .

Biological Activity

tert-Butyl [4-(2-chlorophenyl)piperidin-4-yl]methylcarbamate is a synthetic organic compound with significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This compound is recognized for its role in studying the effects of carbamate esters on cholinesterase enzymes, which are crucial in neurotransmitter regulation.

Chemical Structure and Synthesis

The chemical formula for this compound is C12H16ClN2O2C_{12}H_{16}ClN_{2}O_{2}. The synthesis typically involves the reaction of 4-(2-chlorophenyl)piperidine with tert-butyl chloroformate in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the carbamate ester.

Synthetic Route

StepReagentsConditionsYield
14-(2-chlorophenyl)piperidine, tert-butyl chloroformateAnhydrous, triethylamineHigh (typically >90%)

The primary mechanism of action for this compound involves the inhibition of cholinesterase enzymes . This inhibition leads to elevated levels of acetylcholine in the synaptic cleft, enhancing neurotransmission. This property suggests potential therapeutic applications in treating neurological disorders such as Alzheimer's disease and other conditions characterized by cholinergic deficits.

Enzyme Inhibition Studies

Research has demonstrated that this compound exhibits significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values for AChE inhibition have been reported to be within a range that indicates moderate to strong activity, comparable to established drugs like rivastigmine .

Comparative Inhibition Data

CompoundIC50 (µM) AChEIC50 (µM) BChE
This compound38.981.60
Rivastigmine40.003.00
Galantamine45.005.00

Case Studies and Research Findings

  • Neuroprotective Effects : In various studies, compounds similar to tert-butyl derivatives have shown neuroprotective effects against oxidative stress in neuronal cell lines, suggesting that they may mitigate neurodegeneration associated with diseases like Parkinson's and Alzheimer's .
  • Antibacterial Activity : Some derivatives have demonstrated moderate antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, indicating broader biological relevance beyond cholinesterase inhibition .
  • Selective Inhibition : Recent studies have explored the selectivity of carbamate compounds for BChE over AChE, which could lead to fewer side effects in therapeutic applications targeting cholinergic systems .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl [4-(2-chlorophenyl)piperidin-4-yl]methylcarbamate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution and coupling reactions. For example, piperidine derivatives are reacted with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) . Key factors include anhydrous conditions, inert gas (N₂) for moisture-sensitive steps, and purification via High-Performance Liquid Chromatography (HPLC) to achieve >95% purity. Reaction optimization may involve varying solvent polarity (e.g., DMF vs. THF) and temperature (room temperature vs. reflux) to improve yields .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the piperidine ring, tert-butyl group (δ ~1.4 ppm for 9H), and aromatic protons (δ ~7.2–7.5 ppm for 2-chlorophenyl). Mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H]+ for C₁₇H₂₄ClN₂O₂: 329.15). Infrared spectroscopy (IR) identifies carbamate C=O stretches (~1680–1720 cm⁻¹) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer : While acute toxicity data are limited, standard precautions include using nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as halogenated waste. Stability tests indicate sensitivity to strong acids/bases; store at 2–8°C in amber vials to prevent light-induced degradation .

Advanced Research Questions

Q. How does the substitution pattern on the piperidine ring influence the compound's interaction with biological targets, and what computational methods support these findings?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) reveals that the 2-chlorophenyl group enhances hydrophobic interactions with enzyme active sites (e.g., kinases or GPCRs). Comparative studies with analogs lacking the methylcarbamate group show reduced binding affinity (ΔG ≥2 kcal/mol), suggesting steric and electronic contributions . Free Energy Perturbation (FEP) simulations further quantify substituent effects on binding thermodynamics.

Q. What strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data for this compound?

  • Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. To address this:

  • Perform hepatic microsome assays to identify metabolic hotspots (e.g., esterase cleavage of the carbamate).
  • Use LC-MS/MS to track parent compound and metabolites in plasma.
  • Modify the tert-butyl group to cyclopropane or fluorinated analogs for enhanced metabolic resistance .

Q. How can researchers design experiments to elucidate the metabolic pathways and pharmacokinetic profiles of this compound?

  • Methodological Answer :

  • Phase I Metabolism : Incubate with human liver microsomes (HLMs) and NADPH, followed by UPLC-QTOF analysis to detect hydroxylated or N-dealkylated products.
  • Pharmacokinetics : Conduct IV/PO dosing in rodent models, with serial blood sampling and non-compartmental analysis (NCA) using WinNonlin®. Key parameters: t₁/₂, Cₘₐₓ, and AUC .

Q. What analytical approaches are recommended for quantifying this compound in complex biological matrices?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is suitable for in vitro samples. For plasma/brain homogenates, use LC-MS/MS with deuterated internal standards (e.g., d₃-tert-butyl analog) to minimize matrix effects. Limit of Quantification (LOQ) can reach 1 ng/mL with MRM transitions (e.g., m/z 329→211) .

Q. How does the presence of the tert-butyl carbamate group influence the compound's chemical reactivity?

  • Methodological Answer : The tert-butyl group provides steric hindrance, slowing hydrolysis under physiological conditions. Kinetic studies (pH 7.4 buffer, 37°C) show a half-life >24 hours compared to methyl carbamates (<6 hours). However, strong acids (e.g., TFA) cleave the carbamate efficiently, enabling prodrug strategies .

Q. What structural analogs of this compound demonstrate improved target selectivity, and what molecular modifications contribute to these enhancements?

  • Methodological Answer :

  • Analog 1 : Replacement of 2-chlorophenyl with 4-fluorophenyl increases selectivity for σ₁ receptors (Ki = 12 nM vs. 45 nM for original compound).
  • Analog 2 : Substituting the piperidine nitrogen with a spirocyclic group reduces off-target binding to hERG channels (IC₅₀ >10 μM vs. 1.2 μM) .

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